3-Demethylthiocolchicine

Description

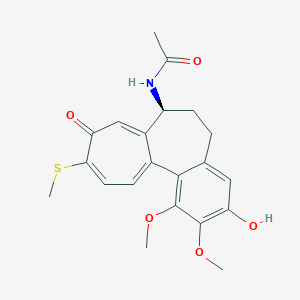

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

N-[(7S)-3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(25)20(26-2)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYOHQGXPPVIGD-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236340 | |

| Record name | 3-Demethylthiocolchicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87424-25-7 | |

| Record name | 3-Demethylthiocolchicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87424-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Demethylthiocolchicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087424257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Demethylthiocolchicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Demethylthiocolchicine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-DESMETHYLTHIOCOLCHICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18LC87Z10L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of 3-Demethylthiocolchicine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Demethylthiocolchicine (3-DTC) is a semi-synthetic derivative of thiocolchicine (B1684108), a sulfur-containing analogue of the natural product colchicine (B1669291). Colchicine, isolated from the autumn crocus (Colchicum autumnale), has a long history in medicine, most notably for the treatment of gout. Its potent antimitotic activity, stemming from its ability to disrupt microtubule polymerization, has also made it a subject of significant interest in cancer research. However, the therapeutic application of colchicine as an anticancer agent is hampered by its narrow therapeutic index and significant toxicity. This has driven the exploration of numerous colchicine analogues, including 3-DTC, with the aim of developing compounds with improved efficacy and a more favorable safety profile. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, with a focus on its mechanism of action as a tubulin-binding agent.

Discovery and Rationale for Synthesis

The discovery of this compound is rooted in the extensive structure-activity relationship (SAR) studies of colchicinoids. Early research indicated that modifications to the A and C rings of the colchicine scaffold could significantly impact biological activity and toxicity. The substitution of the C-10 methoxy (B1213986) group with a methylthio group, yielding thiocolchicine, was found to enhance tubulin binding affinity in some cases. Further modifications, such as demethylation of the methoxy groups on the A-ring, were explored to potentially alter the compound's polarity, metabolic stability, and interaction with the tubulin binding site.

The synthesis of 3-DTC was driven by the hypothesis that a free hydroxyl group at the C-3 position could lead to enhanced hydrogen bonding interactions within the colchicine binding site on β-tubulin, potentially increasing its potency and altering its selectivity towards cancer cells. Furthermore, demethylated analogues were investigated as potentially less toxic alternatives to colchicine.[1]

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the selective demethylation of a suitable precursor such as thiocolchicine. While direct selective demethylation at the 3-position can be challenging due to the presence of other methoxy groups, various synthetic strategies have been developed. A biotransformation approach has also been reported, offering a regioselective method for demethylation.

Chemical Synthesis from Thiocolchicine

A common strategy for the synthesis of this compound involves the regioselective demethylation of thiocolchicine. This can be achieved using specific demethylating agents that favor the less hindered C-3 methoxy group.

Experimental Protocol: Synthesis of 1-demethylthiocolchicine (referred to as this compound in some literature)

This protocol is adapted from the synthesis of related demethylated colchicine analogs and represents a plausible method for obtaining 3-DTC.[2]

Materials:

-

Thiocolchicine

-

Glacial Acetic Acid

-

Hydrochloric Acid

-

Sodium thiomethoxide (CH₃SNa)

-

Triethylamine (Et₃N)

-

Acyl chloride or chloroformate (for derivatization if desired)

-

Standard laboratory glassware and purification apparatus (chromatography column, etc.)

Procedure:

-

Demethylation of Colchicine (to colchiceine (B1669290) as an example of a related process): A mixture of colchicine, glacial acetic acid, and hydrochloric acid is heated at 100 °C for 6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is worked up to isolate the demethylated product.

-

Thiomethylation (Conversion to Thiocolchicine Moiety): The demethylated intermediate is dissolved in a mixture of methanol and water. Sodium thiomethoxide is added, and the reaction is stirred at room temperature for 24 hours. This step introduces the thiomethyl group at the C-10 position.

-

Selective Demethylation at C-3 of Thiocolchicine (Hypothetical Step based on general knowledge): A solution of thiocolchicine in a suitable solvent like dichloromethane is treated with a demethylating agent such as boron tribromide (BBr₃) at a low temperature (e.g., -78 °C). The reaction is carefully monitored to achieve selective demethylation at the C-3 position. The choice of reagent and reaction conditions is crucial for regioselectivity.

-

Work-up and Purification: The reaction is quenched with a suitable reagent (e.g., methanol). The crude product is extracted, and the organic layers are combined, dried, and concentrated. The final product, this compound, is purified by column chromatography.

Note: The exact conditions for selective 3-O-demethylation of thiocolchicine would need to be optimized.

Biotransformation Synthesis

A regioselective method for the production of this compound from thiocolchicine has been developed using a microbial biotransformation process. This approach offers a greener alternative to chemical synthesis, avoiding the use of harsh reagents.

Experimental Protocol: Biotransformation of Thiocolchicine to this compound

This protocol is based on a patented process utilizing a specific bacterial strain.[3][4]

Materials:

-

Thiocolchicine

-

Culture of Bacillus aryabhattai

-

Suitable fermentation medium (containing carbon and nitrogen sources)

-

Fermentor or shake flasks

-

Extraction solvents (e.g., ethyl acetate)

-

Purification apparatus

Procedure:

-

Cultivation of Bacillus aryabhattai: A culture of Bacillus aryabhattai is grown in a suitable liquid medium under optimal conditions of temperature and pH.

-

Biotransformation: Thiocolchicine is added to the microbial culture. The concentration of the substrate is carefully controlled to avoid toxicity to the microorganisms. The fermentation is continued for a specific period, during which the bacterial enzymes catalyze the demethylation of thiocolchicine at the C-3 position.

-

Extraction and Isolation: After the biotransformation is complete, the culture broth is harvested. The product, this compound, is extracted from the broth using an appropriate organic solvent.

-

Purification: The crude extract is then purified using chromatographic techniques to yield pure this compound.

Biological Activity and Mechanism of Action

This compound exerts its biological effects primarily through its interaction with tubulin, the protein subunit of microtubules. By binding to the colchicine-binding site on β-tubulin, 3-DTC inhibits tubulin polymerization, leading to the disruption of the microtubule network. This interference with microtubule dynamics has profound consequences for cellular processes, particularly cell division.

Quantitative Data: Antiproliferative Activity

The antiproliferative activity of this compound has been evaluated against various cancer cell lines. The IC₅₀ values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (µM) ± SD | Selectivity Index (SI) |

| A549 | Human Lung Adenocarcinoma | 0.59 ± 0.12 | 0.83 |

| MCF-7 | Human Breast Adenocarcinoma | 0.14 ± 0.04 | 4.92 |

| LoVo | Human Colon Adenocarcinoma | 0.16 ± 0.02 | 4.31 |

| BALB/3T3 (Normal Cell Line) | Murine Embryonic Fibroblast | 0.69 ± 0.05 | - |

Data sourced from a study on regioselectively demethylated colchicine and thiocolchicine analogs.[2] The Selectivity Index (SI) is calculated as the IC₅₀ for the normal cell line divided by the IC₅₀ for the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a general method for assessing the effect of this compound on tubulin polymerization in vitro using a turbidimetric assay.[1][5][6]

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

General Tubulin Buffer (G-PEM buffer: 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Preparation of Reagents: Prepare a stock solution of 3-DTC in DMSO. Make serial dilutions of the stock solution in G-PEM buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

-

Assay Setup: On ice, add the appropriate volume of G-PEM buffer, GTP (to a final concentration of 1 mM), and the test compound (3-DTC) or vehicle control (DMSO) to the wells of a pre-chilled 96-well plate.

-

Initiation of Polymerization: To initiate the reaction, add a solution of cold tubulin in G-PEM buffer to each well. The final tubulin concentration is typically in the range of 1-3 mg/mL.

-

Measurement: Immediately place the microplate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes. The increase in absorbance is proportional to the extent of microtubule polymerization.

-

Data Analysis: Plot the absorbance values against time to generate polymerization curves. The inhibitory effect of 3-DTC is determined by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control. The IC₅₀ value for tubulin polymerization inhibition can be calculated from a dose-response curve.

Signaling Pathways

The inhibition of tubulin polymerization by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

G2/M Cell Cycle Arrest

Disruption of the mitotic spindle by 3-DTC activates the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome segregation. This activation leads to a prolonged arrest of cells in the G2/M phase of the cell cycle. The key molecular players in this process include the Cyclin B1/CDK1 complex, which is the master regulator of entry into mitosis, and the anaphase-promoting complex/cyclosome (APC/C), an E3 ubiquitin ligase that targets key mitotic proteins for degradation. By inhibiting microtubule dynamics, 3-DTC prevents the satisfaction of the SAC, leading to sustained inhibition of the APC/C and the stabilization of its substrates, including Cyclin B1. This maintains high Cyclin B1/CDK1 activity, forcing the cell to remain in a mitotic state.

Caption: Signaling pathway of 3-DTC-induced G2/M cell cycle arrest.

Induction of Apoptosis

Prolonged arrest in mitosis due to microtubule disruption is a potent trigger for apoptosis, or programmed cell death. While the precise signaling cascade can vary between cell types, a common pathway involves the intrinsic, or mitochondrial, pathway of apoptosis. The sustained mitotic arrest leads to cellular stress, which can activate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins promote the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a plethora of cellular substrates.

Caption: Intrinsic apoptosis pathway induced by prolonged G2/M arrest.

Experimental Workflows

Workflow for Synthesis and Characterization

The overall process for the synthesis and characterization of this compound involves several key stages, from the initial chemical or biological synthesis to the final confirmation of the compound's identity and purity.

Caption: General workflow for the synthesis and characterization of 3-DTC.

Workflow for Biological Evaluation

The biological evaluation of this compound as a potential anticancer agent follows a logical progression from in vitro cellular assays to more complex mechanistic studies.

Caption: Workflow for the biological evaluation of 3-DTC.

Conclusion

This compound represents a promising scaffold in the ongoing search for novel tubulin-targeting anticancer agents. Its synthesis, achievable through both chemical and biological methods, provides access to a molecule with potent antiproliferative activity against various cancer cell lines, in some cases with favorable selectivity over normal cells. The mechanism of action, centered on the inhibition of tubulin polymerization, leads to G2/M cell cycle arrest and the induction of apoptosis. The detailed protocols and mechanistic insights provided in this technical guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development, facilitating further investigation into the therapeutic potential of this compound and its derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP3086794B1 - Process for the conversion of colchicinoids to their 3-glycosylated derivatives via their respective 3-demethyl analogues - Google Patents [patents.google.com]

- 4. WO2015097567A1 - Process for the conversion of colchicinoids to their 3-glycosylated derivatives via their respective 3-demethyl analogues - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of 3-Demethylthiocolchicine

For Immediate Release

This technical guide provides an in-depth overview of the biological activity of 3-Demethylthiocolchicine (3-DTC), a colchicine (B1669291) analog with significant potential in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a comprehensive summary of 3-DTC's anticancer and anti-inflammatory properties, its mechanism of action, and detailed protocols for its biological evaluation.

Introduction

This compound (3-DTC) is a semi-synthetic derivative of thiocolchicine (B1684108), a natural product isolated from the autumn crocus (Colchicum autumnale).[1] Like its parent compounds, colchicine and thiocolchicine, 3-DTC exhibits potent biological activities, primarily attributed to its interaction with tubulin.[1] Notably, 3-DTC has demonstrated a promising therapeutic window, exhibiting significant antitumor activity with reduced toxicity compared to colchicine.[1][2] This guide will delve into the key biological activities of 3-DTC, focusing on its anticancer and anti-inflammatory effects, and provide detailed methodologies for its screening.

Anticancer Activity

3-DTC has emerged as a compound of interest in oncology due to its potent cytotoxic effects against a range of cancer cell lines. Its primary mechanism of anticancer action is the inhibition of tubulin polymerization, a critical process for cell division.

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and play a crucial role in the formation of the mitotic spindle during cell division.[3] 3-DTC, like colchicine, binds to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin into microtubules, disrupting the formation of the mitotic spindle.[3] The inability to form a functional spindle apparatus leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[2]

Cytotoxicity Data

While specific IC50 values for this compound against a wide range of cell lines are not extensively consolidated in the public domain, studies on closely related thiocolchicine derivatives demonstrate potent nanomolar to low micromolar activity. For instance, various derivatives of 7-deacetyl-10-alkylthiocolchicine have shown significant cytotoxicity against ovarian (SKOV-3), colon (LoVo), and breast (MCF-7, MDA-MB-231) cancer cell lines.[4] It is reported that 3-DTC possesses a broad-spectrum of antitumor activity.[1]

Table 1: Representative Cytotoxicity of Thiocolchicine Derivatives (for comparative purposes)

| Compound | Cell Line | IC50 (nM) |

| 7-deacetyl-10-n-butylthiocolchicine | SKOV-3 | Data not specified |

| 7-deacetyl-10-i-propylthiocolchicine | SKOV-3 | Data not specified |

| Thiocolchicine | MCF-7 | 10 |

| Thiocolchicine | LoVo | 21 |

| Thiocolchicine | A-549 | 11 |

Note: This table is illustrative of the potency of related compounds. Specific IC50 values for 3-DTC should be determined experimentally.

Anti-inflammatory Activity

In addition to its anticancer properties, 3-DTC exhibits anti-inflammatory effects, a characteristic shared with colchicine, which is a well-established treatment for gout and other inflammatory conditions. The anti-inflammatory mechanism of colchicinoids is linked to their ability to disrupt microtubule function in inflammatory cells like neutrophils. This disruption can interfere with processes such as cell migration, degranulation, and the release of inflammatory mediators.[1]

Studies have shown that 3-DTC is equipotent to colchicine in blocking casein-induced amyloidogenesis, an inflammatory process, but is markedly less toxic.[2] Its effect on the inhibition of chemotaxis of polymorphonuclear leukocytes was found to be equivalent to that of colchicine.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to screen the biological activity of this compound.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 3-DTC (e.g., from 0.01 nM to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of 3-DTC that inhibits cell growth by 50%) using a dose-response curve.[5][6][7][8]

Cell Cycle Analysis: Propidium (B1200493) Iodide Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with 3-DTC at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.[9][10][11][12][13]

Apoptosis Assay: Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with 3-DTC as described for the cell cycle analysis.

-

Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[14][15][16][17][18]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of 3-DTC on the polymerization of purified tubulin.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., containing GTP), and different concentrations of 3-DTC or a control compound (e.g., colchicine as a positive inhibitor, paclitaxel (B517696) as a promoter).

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

-

Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder. The increase in absorbance corresponds to the formation of microtubules.

-

Data Analysis: Compare the polymerization curves of 3-DTC-treated samples to the control to determine its inhibitory effect.[19][20][21][22][23]

Signaling Pathways

The primary signaling event initiated by 3-DTC is the disruption of microtubule dynamics. This event triggers a cascade of downstream effects, culminating in cell cycle arrest and apoptosis. The mitotic checkpoint complex is activated in response to improper spindle formation, leading to the inhibition of the anaphase-promoting complex/cyclosome (APC/C) and preventing the cell from progressing into anaphase. Prolonged arrest at this stage activates the intrinsic apoptotic pathway.

Conclusion

This compound is a promising colchicine analog with potent anticancer and anti-inflammatory activities and a favorable toxicity profile. Its mechanism of action, centered on the inhibition of tubulin polymerization, makes it a compelling candidate for further investigation in cancer therapy and the treatment of inflammatory diseases. The experimental protocols detailed in this guide provide a robust framework for the comprehensive biological activity screening of 3-DTC and other potential tubulin-targeting agents. Further research is warranted to fully elucidate its therapeutic potential and to advance its development towards clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS:2730-71-4 - FACTA Search [nactem.ac.uk]

- 3. Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Deacetyl-10-alkylthiocolchicine derivatives – new compounds with potent anticancer and fungicidal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 12. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 13. corefacilities.iss.it [corefacilities.iss.it]

- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 16. assets.fishersci.com [assets.fishersci.com]

- 17. resources.novusbio.com [resources.novusbio.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Effects of 3-Demethylthiocolchicine on Microtubule Dynamics

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes, including mitosis and intracellular transport. Their dynamic nature makes them a key target for anticancer drug development. 3-Demethylthiocolchicine (3-DTC), a derivative of colchicine (B1669291), is a potent microtubule-destabilizing agent that exhibits significant antimitotic and antiproliferative activity. This document provides a comprehensive technical overview of the mechanism of action of 3-DTC, focusing on its direct effects on microtubule dynamics. It includes a compilation of quantitative data on its binding affinity and cellular potency, detailed experimental protocols for its characterization, and visual diagrams of its mechanism and relevant workflows to facilitate further research and development.

Introduction to Microtubule Dynamics and Colchicine Site Inhibitors

Microtubules are highly dynamic polymers that undergo constant phases of assembly (polymerization) and disassembly (depolymerization), a process termed "dynamic instability". This equilibrium is crucial for the formation and function of the mitotic spindle during cell division[1]. Disruption of microtubule dynamics leads to mitotic arrest and can ultimately trigger programmed cell death (apoptosis), making tubulin a validated and highly successful target in cancer chemotherapy[1][2].

Microtubule-Targeting Agents (MTAs) are broadly classified as stabilizers or destabilizers. This compound belongs to the latter class, specifically as a colchicine-binding site inhibitor (CBSI). CBSIs bind to a specific pocket on the β-tubulin subunit, preventing the tubulin heterodimer from adopting the straight conformation necessary for incorporation into the growing microtubule lattice[3][4]. 3-DTC and its parent compound, thiocolchicine, are of significant interest due to their potent antiproliferative effects, with some derivatives showing promise as broad-spectrum antitumor agents with potentially lower toxicity than colchicine[5][6].

Core Mechanism of Action

The primary mechanism of 3-DTC involves its direct interaction with tubulin, leading to a cascade of events that disrupt microtubule function.

-

Binding to the Colchicine Site: 3-DTC, like colchicine, binds to the colchicine-binding site located at the interface between α- and β-tubulin, primarily within the β-tubulin subunit[3][7]. This binding is a high-affinity interaction. The binding of a ligand to this site induces a conformational change in the tubulin dimer[7][8].

-

Inhibition of Polymerization: The induced conformational change prevents the proper longitudinal association of tubulin dimers required for microtubule elongation[8][9]. The 3-DTC-tubulin complex can also incorporate into microtubule ends, effectively "capping" them and preventing further subunit addition[7]. This leads to a net depolymerization of the microtubule network.

-

Disruption of Microtubule Dynamics: At substoichiometric concentrations, colchicine-site inhibitors strongly suppress microtubule dynamics. They reduce the rate and extent of both growth and shortening phases, decrease the frequency of "catastrophes" (transitions from growth to shortening), and increase the frequency of "rescues" (transitions from shortening to growth), ultimately leading to a state where microtubules are kinetically stabilized but non-functional[10].

Quantitative Data Presentation

The biological activity of 3-DTC and related compounds is quantified by their ability to inhibit cell proliferation (IC50) and their affinity for tubulin (Ki).

Table 1: In Vitro Antiproliferative Activity (IC₅₀) of Thiocolchicine and its Derivatives

| Compound | Cell Line | Cancer Type | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Thiocolchicine | MCF-7 | Breast Cancer | 0.01 µM | [11] |

| Thiocolchicine | LoVo | Colon Cancer | 0.021 µM | [11] |

| Thiocolchicine | A-549 | Lung Cancer | 0.011 µM | [11] |

| Thiocolchicine | MDA-MB-231 | Breast Cancer | 0.6 nM | [11] |

| 1-demethylthiocolchicine | A549 | Lung Adenocarcinoma | > 10 µM | [12] |

| 1-demethylthiocolchicine | MCF-7 | Breast Adenocarcinoma | > 10 µM | [12] |

| 1-demethylthiocolchicine | LoVo | Colon Adenocarcinoma | > 10 µM | [12] |

| Compound 4a¹ | A549 | Lung Adenocarcinoma | 0.48 µM | [12] |

| Compound 4a¹ | MCF-7 | Breast Adenocarcinoma | 0.10 µM | [12] |

| Compound 4a¹ | LoVo | Colon Adenocarcinoma | 0.11 µM | [12] |

| This compound | N/A | N/A | Reported to be a broad-spectrum antitumor agent | [6] |

| 2-chloroacetyl-3-demethylthiocolchicine | N/A | N/A | Similar to colchicine as inhibitor of tubulin polymerization | [13] |

¹Compound 4a is an acetyl ester derivative of 1-demethylthiocolchicine.

Table 2: Tubulin Interaction Parameters for Thiocolchicine and its Derivatives

| Compound | Parameter | Value | Assay/Target | Reference |

|---|---|---|---|---|

| Thiocolchicine | Kᵢ | 0.7 µM | Competitive Tubulin Binding | [7][14] |

| Thiocolchicine | IC₅₀ | 2.5 µM | Tubulin Polymerization Inhibition | [7][11][14] |

| 2-CTC / 3-CTC² | Apparent Kᵢ | 3 µM | Competitive Colchicine Binding | [13] |

²Chloroacetyl derivatives of 2- and this compound.

Cellular Consequences and Signaling Pathways

The disruption of the microtubule network by 3-DTC triggers a well-defined signaling cascade, culminating in cell cycle arrest and apoptosis. This pathway is a hallmark of potent antimitotic agents.

-

Mitotic Spindle Malformation: During mitosis, microtubules form the mitotic spindle, which is responsible for segregating chromosomes. The inhibition of tubulin polymerization by 3-DTC prevents the formation of a functional spindle.

-

G2/M Cell Cycle Arrest: The spindle assembly checkpoint (SAC) is a cellular surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle. In the presence of 3-DTC, the malformed spindle activates the SAC, leading to a prolonged arrest in the G2/M phase of the cell cycle[7][14].

-

Induction of Apoptosis: Sustained mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, leading to programmed cell death. This is a key component of the anticancer effect of microtubule-destabilizing agents[14]. Studies on related compounds also suggest a potential role in modulating inflammatory pathways, such as inhibiting NF-κB activation, though this requires further investigation for 3-DTC itself[7].

Caption: Signaling cascade from 3-DTC binding to apoptosis.

Experimental Protocols

Characterizing the effects of 3-DTC requires specific biochemical and cell-based assays. Detailed methodologies for key experiments are provided below.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules, typically by monitoring changes in turbidity (absorbance) or fluorescence.

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin protein (e.g., porcine brain tubulin) in ice-cold G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 2-4 mg/mL. Keep on ice.

-

Prepare serial dilutions of 3-DTC in G-PEM buffer. Ensure the final DMSO concentration is constant and low (<1%) across all wells.

-

Prepare a master mix containing G-PEM buffer, GTP, and glycerol (B35011) (as a polymerization enhancer) on ice[2][15].

-

-

Assay Setup:

-

Add test compounds (3-DTC dilutions), a vehicle control (DMSO), and a positive control (e.g., colchicine) to a pre-chilled 96-well plate.

-

To initiate polymerization, add the cold tubulin solution to the master mix and immediately dispense the final mixture into the wells containing the compounds[2].

-

-

Measurement:

-

Data Analysis:

-

Plot absorbance versus time. The rate of polymerization (Vmax) and the final plateau are inversely proportional to the inhibitory activity of the compound.

-

Calculate the IC50 value, which is the concentration of 3-DTC that inhibits tubulin polymerization by 50% relative to the vehicle control.

-

Caption: Workflow for an in vitro tubulin polymerization assay.

Competitive Tubulin Binding Assay

This assay determines the affinity of a test compound for the colchicine binding site by measuring its ability to displace a known labeled ligand.

Methodology:

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

-

Reconstitute purified tubulin in ice-cold Assay Buffer.

-

Prepare serial dilutions of 3-DTC (test compound) and a known unlabeled colchicine site ligand (positive control) in DMSO.

-

Prepare a solution of a fluorescent tracer or radiolabeled ligand (e.g., [³H]colchicine) at a concentration near its Kd[17].

-

-

Reaction Setup:

-

In microplate wells or tubes, add the tubulin solution.

-

Add the serial dilutions of 3-DTC or controls.

-

Incubate at 37°C for 30-60 minutes to allow the unlabeled compound to bind to tubulin[17].

-

-

Tracer Incubation:

-

Add the fluorescent or radiolabeled tracer to all wells.

-

Incubate for 60-120 minutes at 37°C to reach binding equilibrium, protecting the plate from light if a fluorescent tracer is used[17].

-

-

Separation and Measurement:

-

Separate the tubulin-ligand complex from the unbound ligand. This can be achieved using ultrafiltration devices (for LC-MS/MS) or by capturing the complex on a filter membrane (for radioligands)[17].

-

Quantify the amount of tracer bound to tubulin using a suitable plate reader (fluorescence polarization) or a scintillation counter (radiolabel).

-

-

Data Analysis:

-

A decrease in the signal from the bound tracer indicates displacement by 3-DTC.

-

Plot the percentage of tracer displacement against the log concentration of 3-DTC to determine the IC50, which can then be used to calculate the inhibition constant (Ki).

-

Caption: Workflow for a competitive tubulin binding assay.

Immunofluorescence Staining of Microtubules

This microscopy-based technique allows for the direct visualization of the microtubule network within cells, revealing changes such as depolymerization and bundling following drug treatment.

Methodology:

-

Cell Culture and Treatment:

-

Fixation and Permeabilization:

-

Gently wash the cells with pre-warmed PBS.

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Alternatively, for optimal microtubule staining, fix with ice-cold methanol (B129727) for 4-10 minutes at -20°C[19][20].

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes to allow antibody entry[18][19].

-

-

Blocking and Staining:

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1-3% BSA in PBS) for 1 hour at room temperature[18][20].

-

Incubate with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature, protected from light[19].

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI for 5 minutes[18].

-

Perform a final wash and mount the coverslips onto microscope slides using an antifade mounting medium.

-

Visualize the cells using a fluorescence or confocal microscope. Control cells should show a fine, filamentous microtubule network, while 3-DTC-treated cells are expected to show a diffuse tubulin stain and disrupted network[21][22].

-

Caption: Workflow for immunofluorescence analysis of microtubules.

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the DNA content of individual cells in a population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Methodology:

-

Cell Culture and Treatment:

-

Harvesting and Fixation:

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cell pellet once with cold PBS.

-

Resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix and permeabilize the cells[23][24].

-

Incubate at -20°C or 4°C for at least 2 hours (or overnight)[23].

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A in PBS[23][25]. The RNase is crucial to prevent staining of double-stranded RNA.

-

Incubate for 30 minutes at room temperature in the dark[23].

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, exciting the PI and measuring its fluorescence emission.

-

Gate on single cells to exclude doublets and aggregates.

-

Generate a histogram of fluorescence intensity. The first peak represents G0/G1 cells (2N DNA content), and the second peak represents G2/M cells (4N DNA content). The region between the peaks corresponds to S-phase cells.

-

Quantify the percentage of cells in each phase. An accumulation of cells in the G2/M peak is expected following treatment with 3-DTC.

-

Caption: Workflow for cell cycle analysis by flow cytometry.

Conclusion

This compound is a potent inhibitor of tubulin polymerization that acts through the well-characterized colchicine binding site on β-tubulin. By disrupting microtubule dynamics, it effectively induces G2/M cell cycle arrest and apoptosis, demonstrating significant antiproliferative activity. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in oncology and cell biology. Further investigation into 3-DTC and its derivatives is warranted to fully elucidate their therapeutic potential and to develop novel, more effective anticancer agents with improved toxicity profiles.

References

- 1. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitubulin effects of derivatives of this compound, methylthio ethers of natural colchicinoids, and thioketones derived from thiocolchicine. Comparison with colchicinoids. | Semantic Scholar [semanticscholar.org]

- 6. Synthesis and biological effects of novel thiocolchicines. 3. Evaluation of N-acyldeacetylthiocolchicines, N-(alkoxycarbonyl) deacetylthiocolchicines, and O-ethyldemethylthiocolchicines. New synthesis of thiodemecolcine and antileukemic effects of 2-demethyl- and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tubulin bound to colchicine forms polymers different from microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic stabilization of microtubule dynamics at steady state in vitro by substoichiometric concentrations of tubulin-colchicine complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiocolchicine. | Benchchem [benchchem.com]

- 12. Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chloroacetates of 2- and this compound: specific covalent interactions with tubulin with preferential labeling of the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of microtubule polymerization by the tubulin-colchicine complex: inhibition of spontaneous assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 25. cancer.wisc.edu [cancer.wisc.edu]

Early-Stage Research on 3-Demethylthiocolchicine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of early-stage research on 3-demethylthiocolchicine derivatives, focusing on their synthesis, biological activity, and mechanisms of action as potential anticancer agents. These compounds are analogs of thiocolchicine (B1684108), a potent microtubule-destabilizing agent, and are of significant interest in the development of new cancer therapeutics.

Core Synthesis and Derivatization Strategies

The foundational compound, this compound, is a key intermediate for the synthesis of a variety of derivatives. Modifications have been explored at several positions on the colchicine (B1669291) scaffold to investigate structure-activity relationships (SAR) and to optimize anticancer activity while potentially reducing toxicity.

A common synthetic pathway involves the selective demethylation of thiocolchicine at the C-3 position. Further derivatization is then typically carried out at this newly formed hydroxyl group or at the C-7 acetamido group.

Key Synthetic Approaches:

-

Esterification and Carbonate Formation: The hydroxyl group at C-3 can be readily converted to various esters and carbonates to explore the impact of different substituents on biological activity.

-

N-Acylation of Deacetylated Intermediates: The acetamido group at C-7 can be hydrolyzed and subsequently re-acylated with different acyl groups to generate a library of N-acyl derivatives.

-

Glycosylation: The C-3 hydroxyl group can be glycosylated to produce derivatives like thiocolchicoside, which is known for its muscle relaxant and anti-inflammatory properties.

-

Amino Derivatives: Reductive amination has been employed to synthesize a series of amine analogs of thiocolchicine, which have shown potent antiproliferative activities.

Quantitative Biological Activity

The primary anticancer activity of this compound derivatives stems from their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. The following tables summarize the in vitro efficacy of selected derivatives against various cancer cell lines and their impact on tubulin polymerization.

Table 1: Antiproliferative Activity of this compound Derivatives (IC50 Values)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| This compound | P388 Leukemia | Potent Activity | |

| N-Acyl Deacetylthiocolchicines | L1210 Leukemia | Superior to parent drug | |

| 1-Demethylthiocolchicine ester derivative (4a) | A549 (Lung) | 0.003 ± 0.0003 | |

| 1-Demethylthiocolchicine ester derivative (4a) | MCF-7 (Breast) | 0.004 ± 0.0002 | |

| 1-Demethylthiocolchicine ester derivative (4a) | LoVo (Colon) | 0.002 ± 0.0001 | |

| 1-Demethylthiocolchicine carbonate derivative (4e) | A549 (Lung) | 0.004 ± 0.0005 | |

| 1-Demethylthiocolchicine carbonate derivative (4e) | MCF-7 (Breast) | 0.005 ± 0.0004 | |

| 1-Demethylthiocolchicine carbonate derivative (4e) | LoVo (Colon) | 0.003 ± 0.0001 |

Table 2: Inhibition of Tubulin Polymerization

| Compound/Derivative | Assay Type | Inhibition | Reference |

| This compound Derivatives | In vitro tubulin binding | High potency | |

| N-Acyl Deacetylthiocolchicines | In vitro tubulin polymerization | Superior to parent drug | |

| Thiotropolones from Thiocolchicine | In vitro antitubulin activity | High activity |

Experimental Protocols

This section outlines generalized methodologies for key experiments cited in the research of this compound derivatives. For specific concentrations and incubation times, it is recommended to consult the cited literature.

Synthesis of 1-Demethylthiocolchicine Derivatives

-

Regioselective Demethylation of Thiocolchicine: Thiocolchicine is treated with a demethylating agent (e.g., SnCl4 and acetyl chloride followed by hydrolysis with LiOH) to selectively remove the methyl group at the C-1 position, yielding 1-demethylthiocolchicine.

-

Esterification/Carbonate Formation: The resulting 1-demethylthiocolchicine is dissolved in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine). The corresponding acyl chloride or chloroformate is added dropwise at 0°C, and the reaction is stirred at room temperature for 24 hours.

-

Purification: The crude product is purified by column chromatography to yield the desired ester or carbonate derivative.

-

Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods such as ESI-MS and NMR.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.

-

Reagent Preparation: Purified tubulin (e.g., from porcine brain), GTP, and a polymerization buffer (e.g., G-PEM buffer) are prepared and kept on ice. Test compounds are dissolved in DMSO and serially diluted.

-

Assay Setup: The test compounds and controls (e.g., paclitaxel (B517696) as a stabilizer, nocodazole (B1683961) as a destabilizer) are added to a 96-well plate.

-

Initiation of Polymerization: A tubulin master mix containing tubulin, GTP, and buffer is added to the wells to initiate polymerization.

-

Measurement: The plate is immediately transferred to a microplate reader pre-warmed to 37°C. The change in absorbance at 340 nm (for turbidity-based assays) or fluorescence (if a fluorescent reporter is used) is monitored over time (typically 60-90 minutes).

-

Data Analysis: The rate and extent of polymerization are calculated from the kinetic curves. The IC50 value for inhibition of polymerization is determined by plotting the percentage of inhibition against the compound concentration.

Caption: Experimental workflow for an in vitro tubulin polymerization assay.

MTT Cytotoxicity Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.

Caption: Workflow for the MTT cytotoxicity assay.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound derivatives is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis.

Tubulin Polymerization Inhibition

This compound and its analogs bind to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin heterodimers into microtubules, leading to the disassembly of the mitotic spindle.

Downstream Signaling Pathways

The mitotic arrest triggered by tubulin disruption activates a cascade of downstream signaling events that culminate in apoptosis. While the precise pathways can be cell-type dependent, some key signaling nodes have been identified.

-

Apoptosis Induction: The prolonged arrest in mitosis activates the intrinsic apoptotic pathway. This is often characterized by a change in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.

-

PI3K/Akt/mTOR Pathway: Some studies on colchicine and its derivatives suggest an involvement of the PI3K/Akt/mTOR pathway. Inhibition of this pro-survival pathway can contribute to the induction of apoptosis in cancer cells.

Caption: Signaling pathway of this compound derivatives.

Conclusion and Future Directions

Early-stage research on this compound derivatives has demonstrated their potential as potent anticancer agents. Their mechanism of action, primarily through the inhibition of tubulin polymerization, is well-established for this class of compounds. The synthesis of various analogs has provided valuable insights into the structure-activity relationships, with several derivatives showing nanomolar efficacy against a range of cancer cell lines.

Future research should focus on:

-

Lead Optimization: Further chemical modifications to improve the therapeutic index, including enhancing potency against cancer cells while minimizing toxicity to normal cells.

-

In Vivo Studies: Evaluation of the most promising derivatives in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Mechanism of Resistance: Investigating potential mechanisms of resistance to these compounds in cancer cells.

-

Combination Therapies: Exploring the synergistic effects of this compound derivatives with other established anticancer drugs.

This technical guide provides a foundational understanding of the early-stage research landscape for this compound derivatives, offering valuable information for researchers and drug development professionals working in the field of oncology.

The Therapeutic Potential of 3-Demethylthiocolchicine: A Technical Guide for Drug Development Professionals

Executive Summary

3-Demethylthiocolchicine, the principal active metabolite of the clinically used muscle relaxant Thiocolchicoside (B1682803), is emerging as a molecule of significant therapeutic interest beyond its established role in managing musculoskeletal disorders. As a semi-synthetic derivative of the natural pseudoalkaloid colchicine (B1669291), it retains the core tropolone (B20159) scaffold responsible for potent biological activity. Following oral administration of Thiocolchicoside, this compound is rapidly formed and subsequently glucuronidated, giving rise to the primary active entity responsible for systemic effects.

This technical guide provides an in-depth review of the current understanding of this compound's therapeutic potential, focusing on two key areas: its established use as a muscle relaxant and its promising preclinical profile as an anticancer agent. We consolidate the available quantitative data on its pharmacokinetics and clinical efficacy, detail the experimental protocols used to elucidate its mechanisms of action, and provide visualizations of the key molecular pathways and metabolic processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the development of next-generation therapies based on this versatile molecular scaffold.

Metabolism and Pharmacokinetics

Thiocolchicoside (TCC) acts as a prodrug. Following oral administration, it is extensively metabolized by intestinal enzymes, and unchanged TCC is not detected in the plasma.[1][2] The primary metabolic pathway involves deglycosylation to its aglycone form, this compound (also known as SL59.0955).[1][3] This metabolite is then subject to two main fates: glucuronidation to form the pharmacologically active metabolite SL18.0740 (3-O-glucurono-demethylcolchicine), or further demethylation.[3][4] The pharmacological activity observed after oral TCC administration is primarily attributed to the glucuronidated metabolite, SL18.0740, which has been shown to possess equipotent activity to TCC itself.[2]

Caption: Metabolic pathway of Thiocolchicoside after oral administration.

The pharmacokinetic parameters of the key metabolites after a single 8 mg oral dose of Thiocolchicoside are summarized below.

| Parameter | SL18.0740 (Active Metabolite) | This compound (SL59.0955) | Reference(s) |

| Cmax | ~60 ng/mL | ~13 ng/mL | [3][4][5][6] |

| Tmax | ~1 hour | ~1 hour | [5] |

| AUC | ~130 ng·h/mL | 15.5 - 39.7 ng·h/mL | [3][5][6] |

| t½ (half-life) | 3.2 - 7 hours | ~0.8 hours | [4][5] |

| Oral Bioavailability | ~25% (relative to IM) | Not Applicable | [2][5] |

Therapeutic Application I: Muscle Relaxation

The primary clinical application of Thiocolchicoside is as a centrally acting muscle relaxant for the adjuvant treatment of painful muscle contractures associated with acute spinal conditions.[4][7]

Mechanism of Action

The myorelaxant effect of the active metabolites of Thiocolchicoside is complex. While initially thought to be a GABA agonist, current evidence indicates it acts as a competitive antagonist at GABA-A receptors .[4] It also demonstrates an affinity for inhibitory glycine (B1666218) receptors. This antagonistic action at inhibitory receptors in the central nervous system, particularly the spinal cord and brain stem, is believed to modulate neuronal excitability, leading to a reduction in muscle spasticity.[4] However, this antagonistic action also explains the potential for convulsant activity at high doses, and its use is contraindicated in individuals prone to seizures.

Caption: Mechanism of GABA-A receptor antagonism by active metabolites.

Clinical Efficacy

Multiple randomized controlled trials (RCTs) have evaluated the efficacy of Thiocolchicoside in treating acute low back pain. A systematic review and meta-analysis provide quantitative insights into its clinical effects.

| Outcome Measure | Time Point | Result vs. Placebo/Control | Patient Population | Reference(s) |

| Pain Intensity (VAS Score) | 2-3 Days | Mean Difference: -0.49 (95% CI: -0.90 to -0.09) | Acute Low Back Pain | [1][8][9] |

| Pain Intensity (VAS Score) | 5-7 Days | Mean Difference: -0.82 (95% CI: -1.46 to -0.18) | Acute Low Back Pain | [1][8][9] |

| Patient's Global Evaluation | Day 5 | 76.8% rated treatment as "very good/good" (P < 0.0005) | Acute Low Back Pain | [7][9] |

| Functional Improvement | Day 5 | Significant decrease in hand-to-floor distance (P < 0.0005) | Acute Low Back Pain | [7] |

Experimental Protocol: Pain Assessment in Clinical Trials

Visual Analog Scale (VAS) for Pain Intensity

-

Objective: To quantify a patient's subjective pain intensity.

-

Methodology:

-

Patients are presented with a 10 cm (100 mm) horizontal line, anchored at one end by "No Pain" (score of 0) and at the other end by "Worst Imaginable Pain" (score of 10 or 100).

-

The patient is asked to mark a point on the line that represents their current pain level.

-

The distance from the "No Pain" anchor to the patient's mark is measured in millimeters to yield a continuous score.

-

Measurements are taken at baseline (before treatment) and at specified follow-up intervals (e.g., Day 3, Day 7) to assess the change in pain intensity.

-

Therapeutic Application II: Anticancer Potential

Drawing from its colchicine heritage, Thiocolchicoside and its metabolites exhibit significant preclinical anticancer activity across a range of malignancies, including leukemia, myeloma, breast, colon, and lung cancer.[10][11][12] Two primary mechanisms underpin this potential: inhibition of the NF-κB signaling pathway and disruption of microtubule dynamics.

Mechanism I: Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of genes involved in inflammation, cell survival, proliferation, and apoptosis evasion. Its constitutive activation is a hallmark of many cancers.[12] Thiocolchicoside has been shown to be a potent inhibitor of this pathway.[12]

-

Mechanism: It prevents the activation of the IκB kinase (IKK) complex. This inhibition blocks the phosphorylation and subsequent ubiquitination-dependent degradation of the inhibitory protein IκBα.[13] As a result, IκBα remains bound to the NF-κB (p65/p50) dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of target genes (e.g., Bcl-2, XIAP, c-MYC).[12]

Caption: Inhibition of the NF-κB signaling pathway by Thiocolchicoside.

Mechanism II: Tubulin Polymerization Inhibition

As a colchicinoid, this compound interacts with tubulin, the protein subunit of microtubules. Microtubules are essential for cell division, motility, and intracellular transport.

-

Mechanism: The molecule binds to the colchicine-binding site on the β-tubulin subunit.[14] This binding induces a conformational change in the tubulin heterodimer, rendering it incapable of polymerizing into microtubules.[15][16] The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis.

Caption: Disruption of microtubule dynamics by this compound.

Preclinical Anticancer Activity

The antiproliferative effects of Thiocolchicoside and its analogues have been quantified across various human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| Thiocolchicine | A-549 | Lung Adenocarcinoma | 0.011 | [14] |

| Thiocolchicine | MCF-7 | Breast Adenocarcinoma | 0.01 | [14] |

| Thiocolchicine | LoVo | Colon Adenocarcinoma | 0.021 | [14] |

| 1-Demethylthiocolchicine | MCF-7 | Breast Adenocarcinoma | 0.10 ± 0.02 | [10] |

| 1-Demethylthiocolchicine | LoVo | Colon Adenocarcinoma | 0.11 ± 0.02 | [10] |

| Colchicine (Reference) | HeLa | Cervical Cancer | 0.787 | [17] |

| Colchicine (Reference) | Tubulin Polymerization | In Vitro Assay | ~1.0 | [17] |

Key Experimental Protocols

Cytotoxicity (MTT) Assay

-

Objective: To determine the concentration of a compound that inhibits cell proliferation by 50% (IC₅₀).

-

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) into a 96-well plate and incubate for 24 hours to allow attachment.

-

Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., 0.01 µM to 100 µM) and a vehicle control for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692) precipitate.

-

Solubilization: Incubate for 2-4 hours, then add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value.[13][18][19]

-

In Vitro Tubulin Polymerization Assay

-

Objective: To measure the direct effect of a compound on the polymerization of purified tubulin.

-

Methodology:

-

Preparation: On ice, prepare assay mixtures in a 96-well plate containing purified tubulin protein (~3 mg/mL), GTP (1 mM), and a polymerization buffer.

-

Compound Addition: Add varying concentrations of the test compound or a reference inhibitor (e.g., colchicine) to the wells.

-

Initiation: Initiate the polymerization reaction by warming the plate to 37°C.

-

Monitoring: Measure the increase in turbidity (absorbance) at 340 nm or 350 nm every 30-60 seconds for 1 hour using a temperature-controlled plate reader.

-

Analysis: Plot absorbance versus time. The rate and extent of polymerization in the presence of the compound are compared to the control to determine inhibitory activity and calculate an IC₅₀.[17][20]

-

NF-κB Reporter Assay

-

Objective: To quantify the inhibition of NF-κB transcriptional activity.

-

Methodology:

-

Cell Line: Use a cell line (e.g., HEK293T, C2C12) stably or transiently transfected with a reporter plasmid containing NF-κB response elements upstream of a reporter gene (e.g., luciferase or β-lactamase).

-

Treatment: Pre-incubate the cells with the test compound for a set duration (e.g., 1-24 hours).

-

Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, ~1 ng/mL), for a defined period (e.g., 6 hours).

-

Lysis and Detection: Lyse the cells and measure the reporter gene activity using an appropriate substrate (e.g., luciferin (B1168401) for luciferase) and a luminometer.

-

Analysis: Compare the reporter activity in compound-treated cells to TNF-α stimulated controls to determine the percentage of inhibition.[21][22][23]

-

Conclusion and Future Directions

This compound, as the core active structure derived from Thiocolchicoside, presents a compelling profile for therapeutic development. Its established clinical safety and efficacy as a muscle relaxant provide a strong foundation for further exploration. The preclinical data robustly support its potential as an anticancer agent, acting through the dual mechanisms of NF-κB inhibition and microtubule disruption.

Future research should focus on several key areas:

-

Targeted Synthesis: Synthesizing and isolating pure this compound and its analogues to precisely quantify their individual IC₅₀ values against a broader panel of cancer cell lines, including multidrug-resistant models.

-

In Vivo Studies: Conducting rigorous preclinical in vivo studies using xenograft or patient-derived xenograft (PDX) models to evaluate the antitumor efficacy, optimal dosing, and safety profile of novel derivatives.

-

Formulation Development: Exploring novel drug delivery systems to enhance the bioavailability and targeted delivery of this compound to tumor tissues, potentially mitigating systemic toxicities associated with colchicinoids.

-

Combination Therapies: Investigating the synergistic potential of this compound derivatives with existing chemotherapeutics or targeted agents, particularly in cancers driven by NF-κB activation.

The rich pharmacology of the thiocolchicine scaffold, centered on the activity of this compound, offers a promising platform for the development of new therapies for both musculoskeletal and oncological indications.

References

- 1. researchgate.net [researchgate.net]

- 2. New metabolic and pharmacokinetic characteristics of thiocolchicoside and its active metabolite in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. dafrapharma.com [dafrapharma.com]

- 5. benchchem.com [benchchem.com]

- 6. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Multicenter, randomized, double-blinded, placebo-controlled trial of thiocolchicoside in acute low back pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cris.unibo.it [cris.unibo.it]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiproliferative activity of colchicine analogues on MDR-positive and MDR-negative human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Thiocolchicine. | Benchchem [benchchem.com]

- 15. Frontiers | Colchicine Blocks Tubulin Heterodimer Recycling by Tubulin Cofactors TBCA, TBCB, and TBCE [frontiersin.org]

- 16. Mechanism of inhibition of microtubule polymerization by colchicine: inhibitory potencies of unliganded colchicine and tubulin-colchicine complexes. | Semantic Scholar [semanticscholar.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 20. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

3-Demethylthiocolchicine: A Technical Guide to its Potential as an Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Demethylthiocolchicine (3-DTC), a semi-synthetic derivative of colchicine (B1669291), has emerged as a promising candidate in the landscape of anticancer therapeutics. Traditionally utilized as a muscle relaxant, its potent antiproliferative and pro-apoptotic properties against a spectrum of cancer cell lines are now being extensively investigated. This technical guide provides a comprehensive overview of the current understanding of 3-DTC's anticancer potential, detailing its mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for its study. Visualizations of critical signaling pathways and experimental workflows are included to facilitate a deeper understanding of its therapeutic promise.

Introduction

The repurposing of existing drugs for oncological applications presents an accelerated pathway for novel cancer therapies. This compound, also known as thiocolchicoside, is a prime example of such a strategy. Derived from the natural product colchicine, 3-DTC exhibits a favorable toxicity profile compared to its parent compound while retaining potent anticancer activity[1]. This document serves as an in-depth resource for researchers and drug development professionals, consolidating the scientific knowledge on 3-DTC's anticancer effects and providing practical guidance for its preclinical evaluation.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism, primarily by inducing apoptosis and inhibiting cell proliferation. These effects are mediated through its interaction with critical cellular components and signaling pathways.

Interaction with Tubulin

Similar to colchicine, a primary mechanism of action for 3-DTC is its interaction with tubulin. By binding to the colchicine-binding site on β-tubulin, 3-DTC inhibits microtubule polymerization[2][3]. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis in rapidly dividing cancer cells[4]. Several studies have confirmed the high potency of 3-DTC in tubulin binding assays, often comparable to colchicine itself[1].

Downregulation of the NF-κB Signaling Pathway

A significant body of evidence points to the potent inhibitory effect of 3-DTC on the nuclear factor-kappa B (NF-κB) signaling pathway[5][6][7]. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, proliferation, and anti-apoptosis. 3-DTC has been shown to:

-

Inhibit the activation of IκBα kinase (IKK)[5].

-

Prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα[5].

-

Suppress the nuclear translocation of the p65 subunit of NF-κB[5].

By inhibiting the NF-κB pathway, 3-DTC downregulates the expression of various anti-apoptotic proteins, including Bcl-2, Bcl-xL, XIAP, cIAP-1, and cIAP-2, thereby sensitizing cancer cells to apoptosis[5].

Induction of Apoptosis

3-DTC is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is characterized by:

-

Caspase Activation: 3-DTC treatment leads to the cleavage and activation of key executioner caspases, such as caspase-3[5].

-

PARP Cleavage: Activated caspase-3 subsequently cleaves poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis[5].

-

Modulation of Bcl-2 Family Proteins: 3-DTC downregulates the expression of anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) and can upregulate pro-apoptotic members[5].

-

Upregulation of p53: Some studies have shown that 3-DTC can increase the expression of the tumor suppressor protein p53, which plays a critical role in apoptosis induction[8].

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies on this compound.